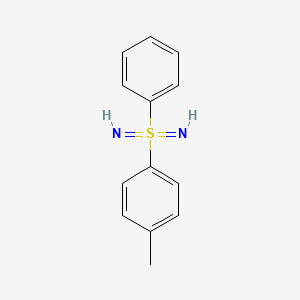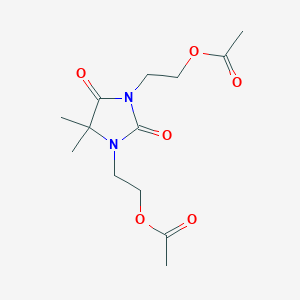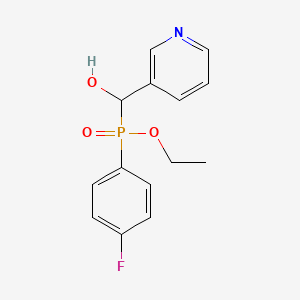
Phosphinic acid, (4-fluorophenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, (4-fluorophenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester is a chemical compound with the molecular formula C14H15FNO3P. It is known for its unique structure, which includes a phosphinic acid group, a fluorophenyl group, and a hydroxy-3-pyridinylmethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (4-fluorophenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester typically involves the reaction of 4-fluorophenylphosphinic acid with hydroxy-3-pyridinylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, (4-fluorophenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine oxide.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Phosphinic acid, (4-fluorophenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of phosphinic acid, (4-fluorophenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphinic acid, (4-chlorophenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester
- Phosphinic acid, (4-bromophenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester
- Phosphinic acid, (4-methylphenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester
Uniqueness
Phosphinic acid, (4-fluorophenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .
Propiedades
Número CAS |
69112-28-3 |
|---|---|
Fórmula molecular |
C14H15FNO3P |
Peso molecular |
295.25 g/mol |
Nombre IUPAC |
[ethoxy-(4-fluorophenyl)phosphoryl]-pyridin-3-ylmethanol |
InChI |
InChI=1S/C14H15FNO3P/c1-2-19-20(18,13-7-5-12(15)6-8-13)14(17)11-4-3-9-16-10-11/h3-10,14,17H,2H2,1H3 |
Clave InChI |
ZKTFXFYROWRANO-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=C(C=C1)F)C(C2=CN=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)
![N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide](/img/structure/B14481456.png)

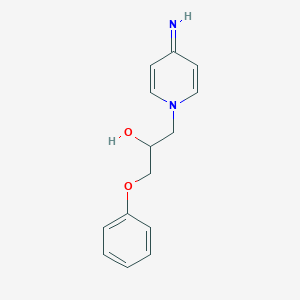
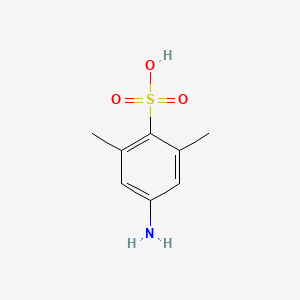
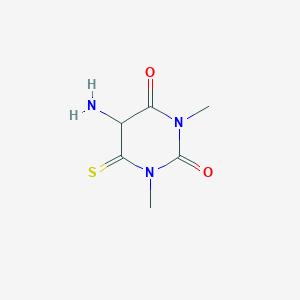
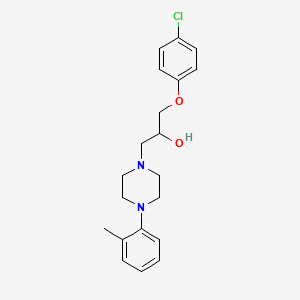
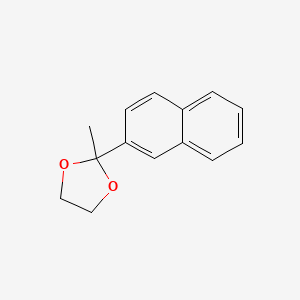
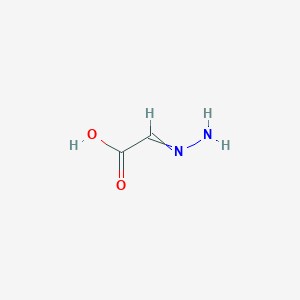
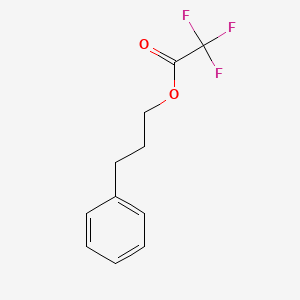
![Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]-](/img/structure/B14481515.png)
